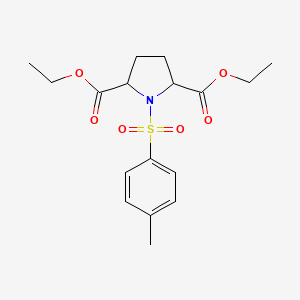
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate
Vue d'ensemble
Description
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate is a derivative of pyrrolidine. It has a molecular formula of C17H23NO6S . The compound is also known as diethyl 2,5-dicarbomethoxypyrrolidine-1-sulfonyl carbonate or BETADICARB.
Synthesis Analysis
The synthesis of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate involves the tosylation of dimethylaminomalonate hydrochloride . The process includes the use of p-toluenesulfonic anhydride and triethylamine in tetrahydrofuran . The reaction forms a yellow-orange suspension which is then vacuum-filtered to remove the by-product, triethylammonium p-toluenesulfonate .Molecular Structure Analysis
The molecular structure of Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate includes a pyrrolidine ring which is a five-membered ring with one nitrogen atom . The compound has a molecular weight of 369.4 g/mol . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate has a molecular weight of 369.4 g/mol . It has a topological polar surface area of 98.4 Ų and a complexity of 550 . The compound has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 8 rotatable bonds . It is a white solid with a melting point range of 67-69°C.Applications De Recherche Scientifique
Crystallography Studies
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate’s molecular structure has been analyzed for its crystallographic properties. It forms hydrogen-bonded dimers, which are similar to those found in other crystallographically characterized 2-acylpyrroles .
Heterocyclic Transformation
Researchers have obtained Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate through unexpected heterocyclic transformations. This process highlights the compound’s potential in synthetic organic chemistry for creating complex heterocyclic systems .
Pharmaceutical Testing
The compound is also used in pharmaceutical testing as a reference standard to ensure accurate results during drug development and quality control processes .
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 1-(4-methylphenyl)sulfonylpyrrolidine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6S/c1-4-23-16(19)14-10-11-15(17(20)24-5-2)18(14)25(21,22)13-8-6-12(3)7-9-13/h6-9,14-15H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBMBXBOERKSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694868 | |
| Record name | Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-tosylpyrrolidine-2,5-dicarboxylate | |
CAS RN |
93725-00-9 | |
| Record name | Diethyl 1-(4-methylbenzene-1-sulfonyl)pyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)

![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)

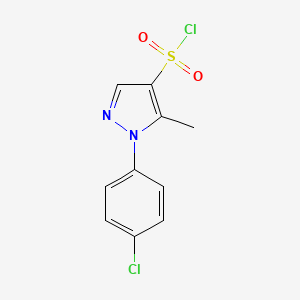
![4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline](/img/structure/B1423335.png)
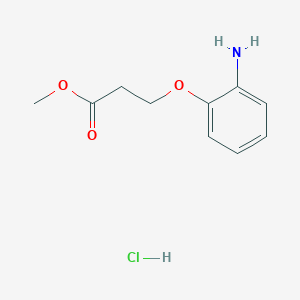

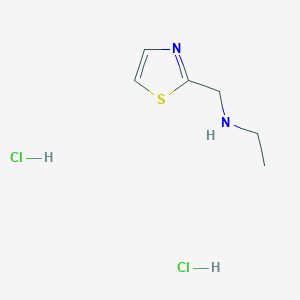

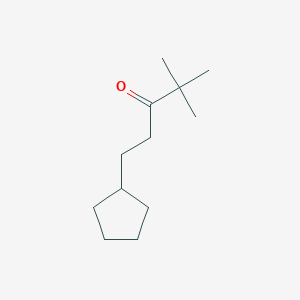

![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1423346.png)